molecular formula C12H19N2O4+ B1260352 Midodrine(1+)

Midodrine(1+)

Cat. No. B1260352
M. Wt: 255.29 g/mol
InChI Key: PTKSEFOSCHHMPD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Midodrine(1+) is an ammonium ion resulting from the protonation of the primary amino group of midodrine. It is a conjugate acid of a midodrine.

Scientific Research Applications

1. Neurogenic Orthostatic Hypotension (NOH)

Midodrine, a peripherally acting α-adrenergic agonist, has been extensively studied for its efficacy in treating neurogenic orthostatic hypotension (NOH). Research indicates that midodrine significantly increases standing systolic blood pressure, thereby ameliorating symptoms like weakness, syncope, and fatigue associated with NOH. The recommended dosage found effective is 10 mg, prescribed two to three times daily (Wright et al., 1998).

2. Stress Urinary Incontinence

A study on the use of midodrine for treating stress urinary incontinence found that while it did not significantly improve urodynamic parameters, there were subjective improvements in some patients. This suggests a potential application of midodrine in managing symptoms of urinary incontinence, especially in females (Weil et al., 2005).

3. Dialysis Hypotension

Midodrine has been successfully used in treating dialysis hypotension. It acts as a selective peripherally-acting α-receptor agonist, effectively increasing peripheral vascular resistance and augmenting venous return, which is crucial in managing hypotension during dialysis (Cruz, 2000).

4. Intensive Care Unit (ICU) Applications

Midodrine has been increasingly used in ICUs as a vasopressor sparing agent, showing potential in facilitating the weaning of patients from intravenous vasopressors. It aids in increasing mean arterial pressure, which is crucial for critically ill patients (Rizvi et al., 2018).

5. Cirrhotic Ascites

Research has demonstrated midodrine’s effectiveness in reducing body weight and abdominal girth in patients with cirrhotic ascites, indicating its potential role in managing complications associated with liver cirrhosis (Ali et al., 2014).

6. Neurocardiogenic Syncope

Midodrine has shown benefits in reducing the frequency of symptoms and improving haemodynamic responses in patients with neurocardiogenic syncope. It effectively reduces syncopal episodes and enhances quality of life in such patients (Ward et al., 1998).

properties

Product Name

Midodrine(1+)

Molecular Formula

C12H19N2O4+

Molecular Weight

255.29 g/mol

IUPAC Name

[2-[[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]amino]-2-oxoethyl]azanium

InChI

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/p+1

InChI Key

PTKSEFOSCHHMPD-UHFFFAOYSA-O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)C[NH3+])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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